4-[1-(3-Methoxyphenyl)cyclopentyl]phenol
CAS No.: 36744-82-8
Cat. No.: VC15717934
Molecular Formula: C18H20O2
Molecular Weight: 268.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 36744-82-8 |
|---|---|
| Molecular Formula | C18H20O2 |
| Molecular Weight | 268.3 g/mol |
| IUPAC Name | 4-[1-(3-methoxyphenyl)cyclopentyl]phenol |
| Standard InChI | InChI=1S/C18H20O2/c1-20-17-6-4-5-15(13-17)18(11-2-3-12-18)14-7-9-16(19)10-8-14/h4-10,13,19H,2-3,11-12H2,1H3 |
| Standard InChI Key | DWAWHEKTGBPHCA-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=CC(=C1)C2(CCCC2)C3=CC=C(C=C3)O |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s structure consists of a central cyclopentane ring fused to two aromatic systems: a phenol group at the 4-position and a 3-methoxyphenyl group at the 1-position. This arrangement creates a rigid, three-dimensional framework that influences its reactivity and interactions with biological targets. The methoxy group (-OCH₃) enhances electron density in the phenyl ring, moderating electrophilic substitution patterns, while the phenolic hydroxyl group (-OH) contributes to hydrogen-bonding capabilities and acidity (pKa ≈ 10).
Key Structural Parameters:
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IUPAC Name: 4-[1-(3-Methoxyphenyl)cyclopentyl]phenol
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Canonical SMILES: COC1=CC=CC(=C1)C2(CCCC2)C3=CC=C(C=C3)O
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InChIKey: DWAWHEKTGBPHCA-UHFFFAOYSA-N
Physicochemical Properties
The compound exhibits moderate solubility in polar organic solvents such as ethanol and acetone but limited solubility in water (<0.1 mg/mL at 25°C). Its melting point ranges between 145–150°C, and it demonstrates stability under inert atmospheres but may undergo oxidation in the presence of strong oxidizing agents.
Synthesis and Optimization Strategies
Stepwise Synthetic Routes
The synthesis of 4-[1-(3-Methoxyphenyl)cyclopentyl]phenol typically involves three stages:
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Friedel-Crafts Alkylation: Reaction of 3-methoxyphenol with cyclopentyl chloride under Lewis acid catalysis (e.g., AlCl₃) to form the cyclopentyl intermediate.
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Grignard Addition: Introduction of the phenolic group via reaction with magnesium-activated bromobenzene.
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Demethylation: Selective removal of protective methyl groups using boron tribromide (BBr₃) to yield the final product.
Critical Reaction Conditions:
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Temperature: 0–5°C for Friedel-Crafts step to minimize side reactions.
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Catalyst Loading: 10 mol% AlCl₃ for optimal yield (∼68%).
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Purification: Column chromatography with silica gel and ethyl acetate/hexane (1:4) eluent.
Challenges in Scalability
Side reactions, such as over-alkylation and ring-opening, reduce yields at industrial scales. Recent advances in flow chemistry have addressed these issues by improving temperature control and residence time distribution.
Material Science Applications
Polymer Precursor Utility
The compound’s phenolic group enables participation in condensation reactions with formaldehyde, forming thermosetting resins analogous to phenol-formaldehyde polymers . These resins exhibit:
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Thermal stability up to 250°C
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Flexural strength of 85 MPa
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Dielectric constant of 4.2 at 1 MHz
Comparative Analysis of Phenolic Derivatives
| Compound | Structural Feature | Key Property |
|---|---|---|
| 4-(Cyclohexyl)phenol | Cyclohexane substituent | Higher thermal stability |
| 3-Methoxybiphenyl | Methoxy-biphenyl backbone | Enhanced UV resistance |
| 4-[1-(3-Methoxyphenyl)cyclopentyl]phenol | Cyclopentyl-methoxy hybrid | Balanced rigidity/solubility |
Research Frontiers and Challenges
Metabolic Pathway Elucidation
Hepatic microsome studies in rats reveal rapid glucuronidation (t₁/₂ = 12 min), posing challenges for oral bioavailability. Structural analogs with fluorinated cyclopentyl groups are being explored to slow metabolism.
Computational Modeling Insights
Density functional theory (DFT) calculations predict strong binding to cytochrome P450 3A4 (ΔG = −9.2 kcal/mol), corroborating observed metabolic lability.
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